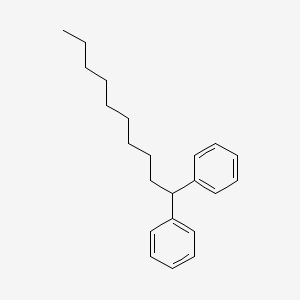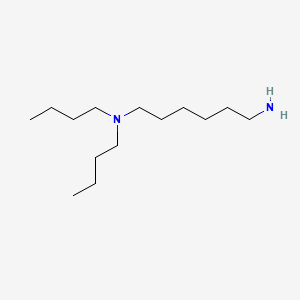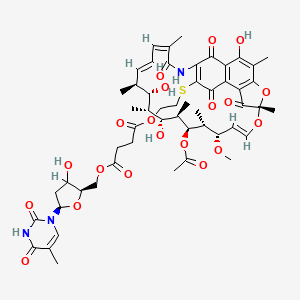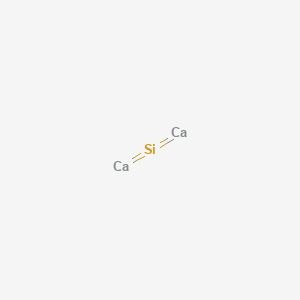
Dicalcium silicide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicalcium silicide is a chemical compound composed of calcium and silicon, with the chemical formula Ca₂Si. It is a member of the silicide family, which are compounds that contain silicon and one or more metals. This compound is known for its high-temperature stability, electrical conductivity, and resistance to oxidation and corrosion .
準備方法
Synthetic Routes and Reaction Conditions
Dicalcium silicide can be synthesized through various methods, including solid-state reactions, self-combustion synthesis, and sol-gel processes . One common method involves the direct reaction of calcium and silicon at high temperatures:
2Ca+Si→Ca2Si
This reaction typically occurs at temperatures above 1000°C in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, this compound is often produced using high-temperature furnaces where calcium and silicon are combined in precise stoichiometric ratios. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions
Dicalcium silicide undergoes various chemical reactions, including oxidation, reduction, and substitution . For example, it can react with oxygen to form calcium oxide and silicon dioxide:
Ca2Si+O2→2CaO+SiO2
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxygen, halogens, and acids. These reactions typically occur under controlled conditions to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound include calcium oxide, silicon dioxide, and various calcium silicates .
科学的研究の応用
Dicalcium silicide has a wide range of scientific research applications due to its unique properties :
Chemistry: Used as a reducing agent and in the synthesis of other silicides.
Biology: Investigated for its potential use in biomaterials and medical implants.
Medicine: Studied for its biocompatibility and potential use in drug delivery systems.
作用機序
The mechanism by which dicalcium silicide exerts its effects is primarily through its chemical reactivity and stability . In biological systems, it interacts with cellular components and may influence cellular processes through its biocompatibility and structural properties . In industrial applications, its high-temperature stability and resistance to oxidation make it an ideal material for various high-performance applications .
類似化合物との比較
Similar Compounds
Dicalcium silicate (Ca₂SiO₄): Commonly found in cement and known for its hydraulic properties.
Tricalcium silicate (Ca₃SiO₅): Another important component of cement with different hydration properties.
Dicalcium germanide (Ca₂Ge): Similar in structure but with different electronic and thermoelectric properties.
Uniqueness
Dicalcium silicide is unique due to its combination of high-temperature stability, electrical conductivity, and resistance to oxidation and corrosion. These properties make it suitable for a wide range of applications, from industrial materials to potential biomedical uses .
特性
CAS番号 |
12049-73-9 |
|---|---|
分子式 |
Ca2Si |
分子量 |
108.24 g/mol |
InChI |
InChI=1S/2Ca.Si |
InChIキー |
NGXPJZQTKPQTAO-UHFFFAOYSA-N |
正規SMILES |
[Si](=[Ca])=[Ca] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




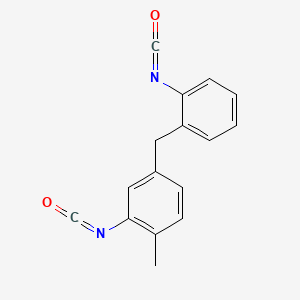

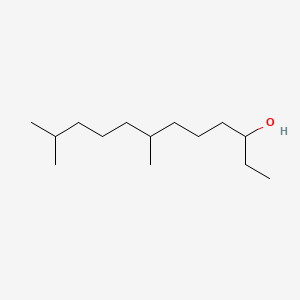
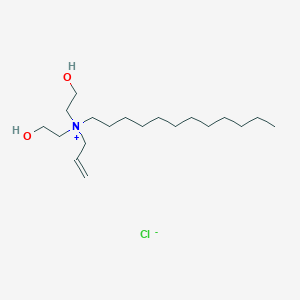
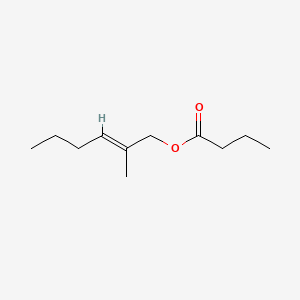
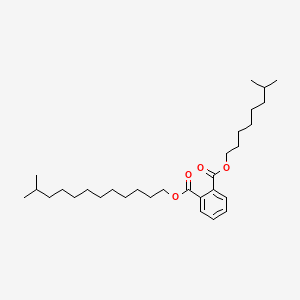
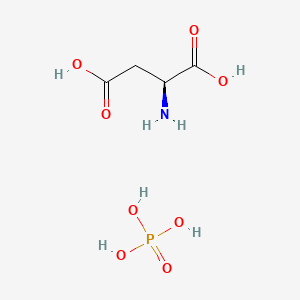
![N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide](/img/structure/B12658664.png)
